

Application Notes and Protocols for Assessing PDC31 Efficacy on Uterine Contractions

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Compound of Interest

Compound Name: PDC31

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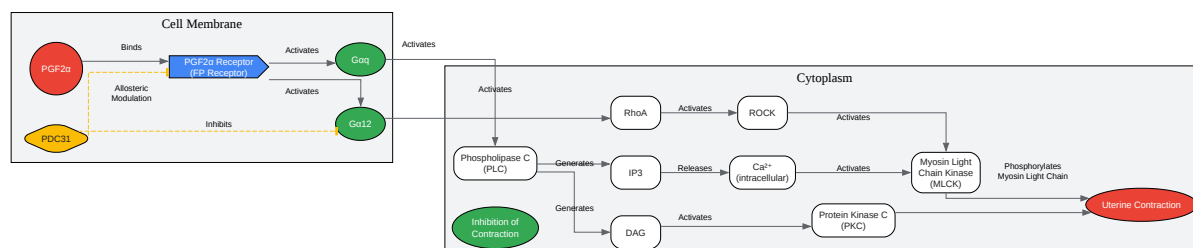
Introduction

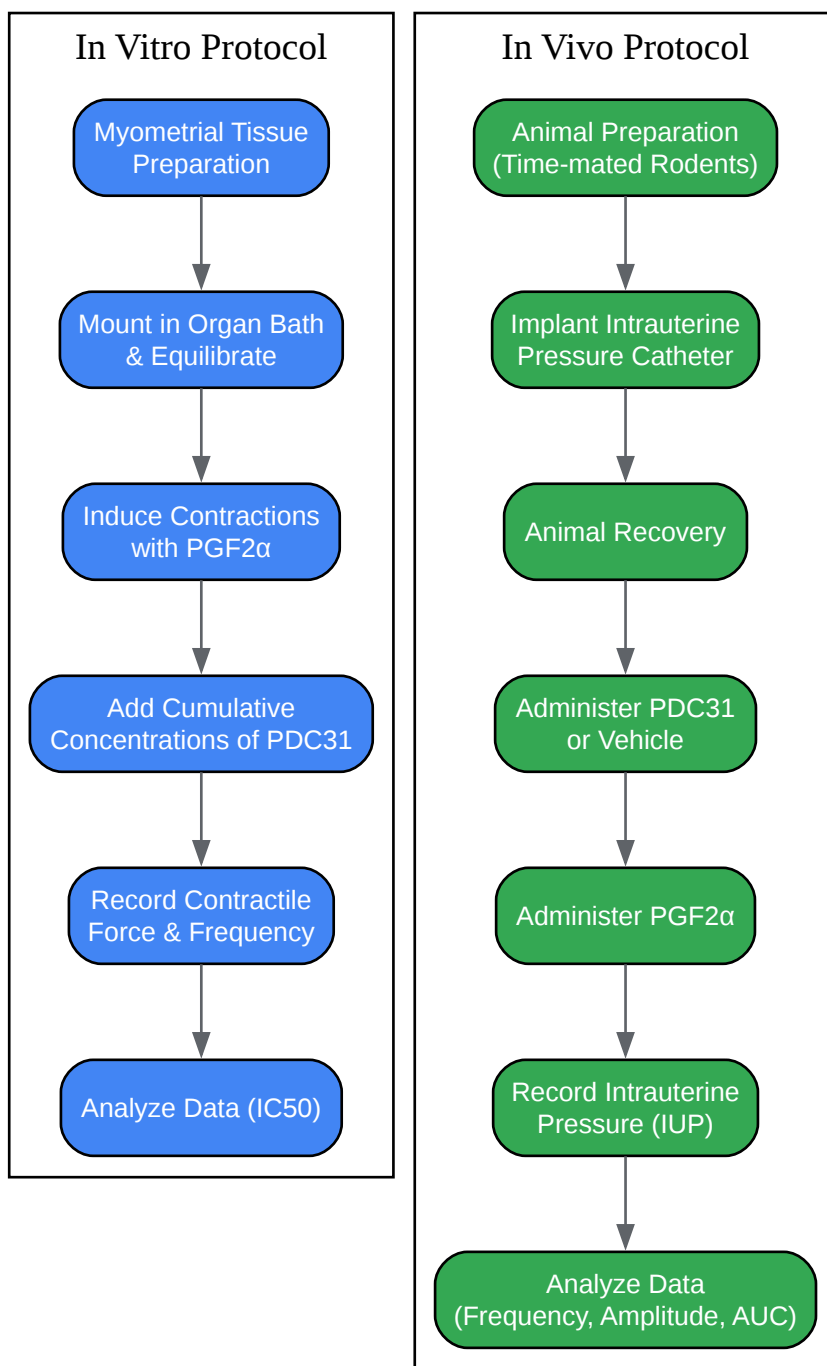
PDC31 is a therapeutic peptide that acts as an allosteric modulator of the prostaglandin F2 α (PGF2 α) receptor.[1] It has demonstrated potential in reducing the duration and strength of PGF2 α -induced uterine contractions, making it a candidate for the treatment of conditions associated with excessive uterine contractility, such as primary dysmenorrhea and preterm labor.[1][2][3][4][5][6] These application notes provide detailed protocols for assessing the efficacy of **PDC31** on uterine contractions using both in vitro and in vivo models.

Mechanism of Action

PDC31 is not a direct antagonist of the PGF2 α receptor but rather an allosteric modulator that binds to a site distinct from the PGF2 α binding site.[1] This binding is thought to alter the signal transduction pathway initiated by PGF2 α . Specifically, it is proposed that **PDC31** interferes with interactions between specific PGF2 α receptor domains, leading to a decrease in signaling through the G α 12-Rho-ROCK pathway, which is responsible for smooth muscle contraction, while potentially increasing signaling through the G α q-PKC-MAPK pathway.[1] This ultimately converts the PGF2 α receptor from a contractile to a relaxatory one in the context of uterine smooth muscle.

Signaling Pathway of PGF2 α -Induced Uterine Contraction and PDC31 Intervention





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